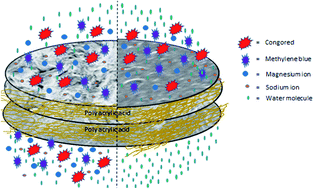In situ assembly of a graphene oxide quantum dot-based thin-film nanocomposite supported on de-mixed blends for desalination through forward osmosis†
Nanoscale Advances Pub Date: 2020-04-01 DOI: 10.1039/C9NA00688E
Abstract
In this work, in order to enhance the desalination performance, a unique thin-film composite membrane was designed by in situ assembly of a polyamide (PA)–graphene oxide quantum dot (GQD) framework. This unique assembly was supported on a templated hierarchical porous membrane derived from the de-mixing of a classical UCST (upper critical solution temperature) system consisting of polyvinylidene fluoride (PVDF) and polymethyl methacrylate (PMMA). The de-mixing was achieved by melt processing the blend above the UCST (in the miscible state) and quenching it below UCST. The pore size was controlled by varying the composition in the blends and by etching the PMMA phase. A sandwich architecture was developed by stacking different membranes using polyacrylic acid, as an adhesive, to achieve a gradient in pore size. Pure water flux, dye removal, and desalination experiments were carried out to study the efficacy of this strategy. The stacked membrane (used here as control) showed moderate dye rejection (about 50%) and poor desalination performance. In order to improve the desalination performance, the membranes were suitably modified by depositing a layer of polyamide (PA)–GQD framework obtained using interfacial polymerization. This strategy resulted in efficient salt rejection (more than 94% and 98% for monovalent salt and divalent salt, respectively) when studied through a pressure enhanced osmosis process using a 1000 ppm draw solution, and dye rejection (more than 90% and 85% for methylene blue (MB) and Congo red (CR), respectively) was studied through a cross-flow experimental set up using a 10 ppm feed solution @ 60 psi. Moreover, the antifouling properties of the PA–GQD modified membranes were superior (80%) to those of the control stacked membrane.


Recommended Literature
- [1] Selective removal of Cu2−x(S,Se) phases from Cu2ZnSn(S,Se)4 thin films†
- [2] Microscale pH inhomogeneity in frozen NaCl solutions†
- [3] Selenacalix[3]triazines: synthesis and host–guest chemistry†
- [4] Activity and conformation of lysozyme in molecular solvents, protic ionic liquids (PILs) and salt–water systems†
- [5] Spontaneous and specific myogenic differentiation of human mesenchymal stem cells on polyethylene glycol-linked multi-walled carbon nanotube films for skeletal muscle engineering†
- [6] Back cover
- [7] The Institute of Chemistry of Great Britain and Ireland. Proceedings 1904. Part II
- [8] Back cover
- [9] Unusual flexibility of distal and proximal histidine residues in the haem pocket of Drosophila melanogasterhaemoglobin†
- [10] Superior power density solid oxidefuel cells by enlarging the three-phase boundary region of a NiO–Ce0.8Gd0.2O1.9 composite anode through optimized surface structure










